Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2)12-22(18(21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYTCJCKUWDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137462-24-7 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. This approach allows for the efficient and scalable production of the compound by attaching the C-terminal amino acid residue to an insoluble support and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides or other substituted derivatives.
Scientific Research Applications
Applications in Peptide Synthesis
Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid is primarily used in peptide synthesis due to its ability to form stable linkages and facilitate the construction of complex peptide sequences.
The compound exhibits significant biological activities that make it relevant in medicinal chemistry.
Anticancer Activity
Research indicates that peptides incorporating this compound show cytotoxic effects against various cancer cell lines. A notable study demonstrated that these peptides could induce apoptosis through mitochondrial pathways, suggesting potential as anticancer agents.
Case Study: Induction of Apoptosis
In vitro studies revealed that peptides containing this compound increased apoptotic rates in K562 cancer cells, with increasing concentrations leading to higher apoptosis levels (from 1.14% to 27.92% at different doses) compared to controls .
Neurotransmitter Modulation
Investigations have shown that this compound can modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways in animal models. This modulation may influence behavioral responses, highlighting its potential in neuropharmacology.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on enzymes such as carbonic anhydrases, which are involved in tumor growth and metastasis. This inhibition suggests its utility in developing therapeutic agents targeting metabolic pathways associated with cancer progression.
Industrial Applications
Beyond academic research, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of hydrogels and other biomaterials for biomedical applications.
Table 2: Industrial Applications
| Application | Description |
|---|---|
| Specialty Chemicals | Used in synthesizing complex organic molecules |
| Hydrogels | Development for drug delivery systems and tissue engineering |
Mechanism of Action
The mechanism of action of Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid involves the protection of the amine group with the Fmoc group. This protection is achieved through the formation of a carbamate linkage, which can be cleaved under basic conditions to release the free amine . The Fmoc group is removed by base-catalyzed β-elimination, resulting in the formation of a highly reactive dibenzofulvene intermediate that is trapped by the base .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid and analogous Fmoc-protected cyclic amino acids:
Peptide Backbone Engineering
- The dimethylazetidine scaffold has been incorporated into β-peptides to inhibit p53•hDM2 complexation, demonstrating improved binding affinity due to pre-organized conformations.
- In nanofiber-nanoparticle composites, azetidine derivatives enable precise spatial display of bioactive signals via Fmoc-SPPS.
Stability and Functionalization
- The dimethyl substituents enhance resistance to enzymatic degradation compared to non-methylated azetidines, as observed in protease-resistant peptidomimetics.
- Fluorinated analogs (e.g., Fmoc-[2.3.5.6F]Phe-OH) prioritize metabolic stability, whereas azetidines balance rigidity and synthetic accessibility.
Biological Activity
Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural properties make it a valuable building block in the development of novel pharmaceuticals and bioconjugates. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a dimethylazetidine ring, which contributes to its conformational flexibility and potential interactions with biological targets. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that facilitates its use in solid-phase peptide synthesis (SPPS).
Applications in Peptide Synthesis
The compound plays a crucial role in peptide synthesis, particularly in SPPS. It allows for the formation of complex peptide sequences with high purity and specificity. The presence of the azetidine ring can influence the folding and stability of peptides, potentially enhancing their biological activity.
Research indicates that this compound can interact with various biological pathways. Its incorporation into peptides may enhance binding affinity to target proteins or receptors due to its unique steric properties. This mechanism is critical for developing therapeutic agents aimed at specific biological targets.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that peptides incorporating this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- Neurotransmitter Modulation : Investigations into the compound's role in neuroscience revealed its potential to modulate neurotransmitter systems. This effect was observed in animal models where the compound influenced behavioral responses linked to serotonin and dopamine pathways .
- Inhibition Studies : In vitro studies showed that derivatives of this compound inhibited specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Table 1: Biological Activity Summary
Q & A
Basic Questions
Q. What are the critical safety considerations when handling Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols, as the compound may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store the powder at -20°C for long-term stability (up to 3 years) and ensure containers are tightly sealed to prevent moisture absorption .
- Spill Management : Clean accidental releases with absorbent materials (e.g., vermiculite) and avoid flushing into drains .
Q. How can researchers ensure purity during solid-phase synthesis using this compound?
- Methodological Answer :
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound .
- Analytical Validation : Confirm purity (>98%) via LC-MS and characterize structure using -NMR and -NMR to verify absence of diastereomers .
Q. What are standard protocols for activating Fmoc-protected amino acids like this compound in peptide coupling reactions?
- Methodological Answer :
- Coupling Reagents : Use HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU with DIPEA (N,N-Diisopropylethylamine) in DMF to enhance coupling efficiency .
- Monitoring : Perform Kaiser tests to confirm completion of coupling steps and avoid truncated peptides .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during azetidine ring formation .
- Low-Temperature Reactions : Conduct coupling reactions at 0–4°C to minimize epimerization .
- Analytical Confirmation : Use chiral HPLC or circular dichroism (CD) spectroscopy to validate enantiomeric purity .
Q. What computational strategies are effective for predicting the conformational stability of peptides incorporating this azetidine derivative?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like AMBER or GROMACS to model peptide folding and assess the impact of the azetidine ring on backbone rigidity .
- Docking Studies : Perform in silico docking (e.g., AutoDock Vina) to evaluate interactions with biological targets like enzymes or receptors .
Q. How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?
- Methodological Answer :
- Optimized Solvent Systems : Pre-swell resin in DCM/DMF (1:1) to improve accessibility of reactive sites .
- Extended Coupling Times : Increase reaction duration to 2–4 hours for sterically hindered residues like dimethylazetidine .
- Alternative Activators : Replace HBTU with COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy) for higher coupling yields in challenging cases .
Key Considerations for Experimental Design
- Stereochemical Challenges : The dimethylazetidine ring introduces steric hindrance, requiring meticulous optimization of reaction conditions .
- Toxicity Mitigation : Adhere to GHS protocols for handling irritants (e.g., use fume hoods and PPE) .
- Computational Integration : Combine MD simulations with empirical data to rationalize peptide conformational behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
